![molecular formula C20H17NO5 B13080150 2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione](/img/structure/B13080150.png)
2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione is a complex organic compound with the molecular formula C20H17NO5. It is primarily used in proteomics research and has a molecular weight of 351.35 g/mol . This compound is known for its unique structural features, which include a benzo[1,3]dioxole moiety and an isoquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-efficiency catalysts and automated reaction systems would be essential for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, copper catalysts, and N-bromosuccinimide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination with N-bromosuccinimide yields brominated derivatives of the compound .
Aplicaciones Científicas De Investigación
2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is linked to its ability to induce apoptosis in cancer cells through morphological changes and cell cycle arrest . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzo[1,3]dioxol-5-ylmethyl-4H-isoquinoline-1,3-dione: Shares a similar core structure but lacks the ethoxymethylene group.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Contains a benzo[1,3]dioxole moiety but differs in the thiazole ring structure.
Uniqueness
2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione is unique due to its combination of a benzo[1,3]dioxole moiety and an isoquinoline core with an ethoxymethylene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C20H17NO5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(4Z)-2-(1,3-benzodioxol-5-ylmethyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H17NO5/c1-2-24-11-16-14-5-3-4-6-15(14)19(22)21(20(16)23)10-13-7-8-17-18(9-13)26-12-25-17/h3-9,11H,2,10,12H2,1H3/b16-11- |
Clave InChI |
AAFAMFFTTABGPZ-WJDWOHSUSA-N |
SMILES isomérico |
CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


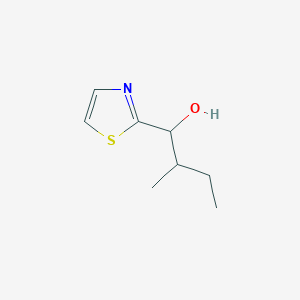
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)
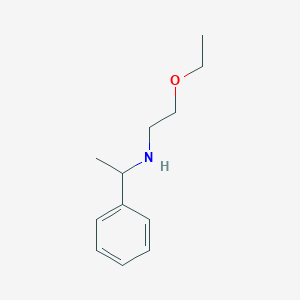
![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080106.png)
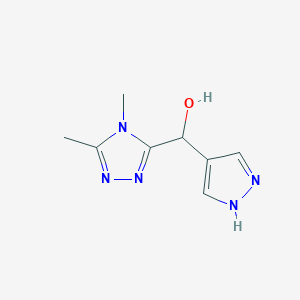
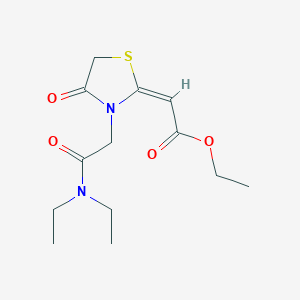

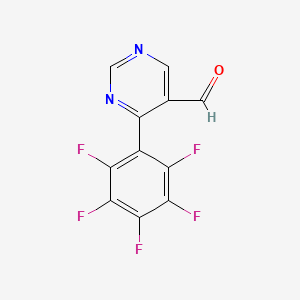
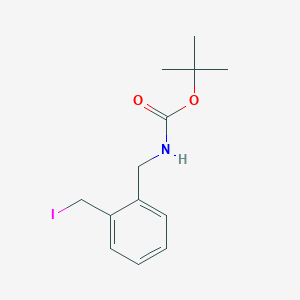
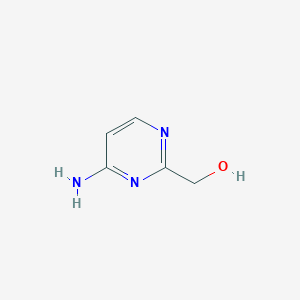
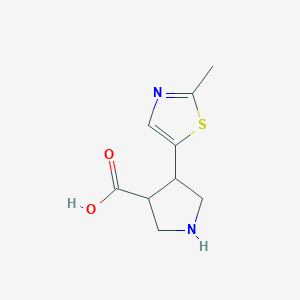
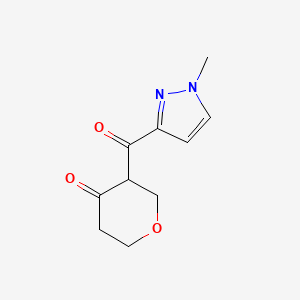
![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13080146.png)
